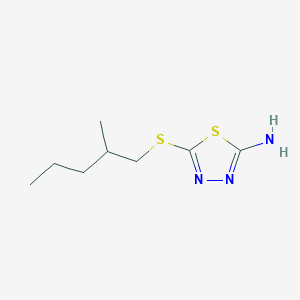
2-(2-Methylpentylthio)-1,3,4-thiadiazole-5-amine
Cat. No. B8322541
M. Wt: 217.4 g/mol
InChI Key: DSEQTOHAZDQBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06887656B2
Procedure details


A three-necked 3-L round bottom flask was charged with 2-methylpentyl methanesulphonate (90 g, 0.5 mol), ethanol (1.5 L) and 2-mercapto-1,3,4-thiadiazole-5-amine (66.5 g, 0.5 mol). Sodium hydroxide (20 g, 0.5 mol) was added to the stirred suspension. The mixture was heated to reflux and held at reflux over night. As the mixture warmed the cream suspension gradually dissolved. Just before refluxing began a cloudy precipitate formed. The reaction mixture was cooled to room temperature, filtered, and the residue was washed well with ethanol. The resulting filtrate was concentrated to dryness to give an off-white solid that was dissolved in ethyl acetate (1.2 L) and washed with 1) water (800 mL) and 2) brine (1 L). The filtrate was dried (MgSO4) and concentrated to dryness. An off-white solid was obtained that was recrystallised from boiling acetonitrile (150 mL). The filtered material was washed well with acetonitrile and dried (Vac/40° C.). The required product was obtained as a white solid wt 83 g; 76.5%.
Name
2-methylpentyl methanesulphonate
Quantity
90 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
CS(O[CH2:6][CH:7]([CH3:11])[CH2:8][CH2:9][CH3:10])(=O)=O.C(O)C.[SH:15][C:16]1[S:17][C:18]([NH2:21])=[N:19][N:20]=1.[OH-].[Na+]>C(OCC)(=O)C>[CH3:11][CH:7]([CH2:8][CH2:9][CH3:10])[CH2:6][S:15][C:16]1[S:17][C:18]([NH2:21])=[N:19][N:20]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
2-methylpentyl methanesulphonate
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)OCC(CCC)C
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
66.5 g
|
|
Type
|
reactant
|
|
Smiles
|
SC=1SC(=NN1)N
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux over night
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
As the mixture warmed the cream suspension
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
gradually dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Just before refluxing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed well with ethanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting filtrate was concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an off-white solid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1) water (800 mL) and 2) brine (1 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An off-white solid was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that was recrystallised
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtered material was washed well with acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (Vac/40° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CSC=1SC(=NN1)N)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
